R-3-Boc-3-methylaminopiperidine

Catalog No.
S12922455
CAS No.
M.F
C11H22N2O2
M. Wt
214.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-3-Boc-3-methylaminopiperidine

Product Name

R-3-Boc-3-methylaminopiperidine

IUPAC Name

tert-butyl (3R)-3-(methylamino)piperidine-3-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1

InChI Key

CAYDBSFSSDWEDD-LLVKDONJSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCNC1)NC

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(CCCNC1)NC

R-3-Boc-3-methylaminopiperidine, also known as (R)-3-(Boc-amino)piperidine, is a chemical compound with the molecular formula C10_{10}H20_{20}N2_2O2_2 and a molecular weight of 200.28 g/mol. This compound is characterized by its white powder form and has a melting point ranging from 121.0 to 125.0 °C. It is soluble in organic solvents such as ethanol and methanol, making it suitable for various chemical synthesis applications . The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs for type 2 diabetes, such as liraglutide and alagliptin benzoate .

Typical of amines and piperidine derivatives. The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions, allowing for further functionalization of the amine group. Additionally, it can undergo nucleophilic substitutions and can act as a catalyst in various organic transformations .

The synthesis of R-3-Boc-3-methylaminopiperidine can be achieved through multiple routes:

  • From D-Ornithine Hydrochloride:
    • D-Ornithine hydrochloride is reacted with anhydrous methanol under reflux conditions to form a methyl ester.
    • This methyl ester is then treated with sodium methoxide followed by ammonium chloride to yield the desired product after filtration and crystallization .
  • Catalytic Hydrogenation:
    • Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate can be hydrogenated using palladium on carbon as a catalyst to produce tert-butyl 3-piperidinylcarbamate, which can subsequently be converted into R-3-Boc-3-methylaminopiperidine .

R-3-Boc-3-methylaminopiperidine is primarily used as an intermediate in pharmaceutical synthesis. Its applications include:

  • Synthesis of Antidiabetic Drugs: It plays a crucial role in producing drugs like liraglutide and alagliptin benzoate.
  • Organic Synthesis: The compound is utilized in laboratory settings for various organic synthesis processes due to its reactive amine group .

R-3-Boc-3-methylaminopiperidine shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
R-1-Boc-3-methylaminopiperidineC11_{11}H22_{22}N2_2O2_2Contains an additional methyl group at position 1
R-(+)-3-Amino-1-Boc-piperidineC10_{10}H20_{20}N2_2O2_2Has a different stereochemistry affecting activity
tert-butyl (R)-3-(methylamino)piperidine-1-carboxylateC11_{11}H22_{22}N2_2O2_2Acts as a catalyst in certain reactions

These compounds highlight the diversity within piperidine derivatives while underscoring the unique structural characteristics of R-3-Boc-3-methylaminopiperidine that make it particularly valuable in pharmaceutical chemistry .

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.168127949 g/mol

Monoisotopic Mass

214.168127949 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types